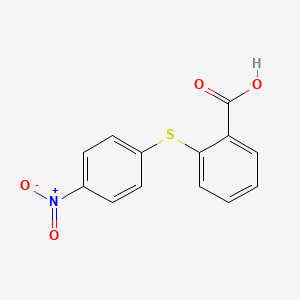

2-(4-硝基苯硫基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Nitrophenylthio)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science. Although the specific compound 2-(4-Nitrophenylthio)benzoic acid is not directly mentioned in the provided papers, related compounds with nitro, benzoic acid, and thiophene moieties have been synthesized and characterized, providing insights into the possible properties and reactivity of 2-(4-Nitrophenylthio)benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the formation of molecular salts or complexes with various metals or organic bases. For instance, molecular salts of 2-Chloro-4-nitrobenzoic acid were synthesized using a crystal engineering approach, indicating that similar methods could potentially be applied to synthesize derivatives of 2-(4-Nitrophenylthio)benzoic acid . Additionally, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex suggests that 2-(4-Nitrophenylthio)benzoic acid could also form complexes with metals, which could be characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques. For example, the crystal structure of 2-amino-5-benzoyl-4-(2-nitrophenyl)-3-cyano-4,5-dihydrothiophene provides information on the unit cell parameters and the orientation of nitrophenyl substituents, which could be relevant for understanding the structure of 2-(4-Nitrophenylthio)benzoic acid . Similarly, the study of pi-stacked hydrogen-bonded dimers in 2-(2-nitrophenylaminocarbonyl)benzoic acid and its polymorphs provides insights into the potential supramolecular arrangements that 2-(4-Nitrophenylthio)benzoic acid might adopt .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from studies such as the electrochemical reduction of o-nitrophenylthioacetic derivatives, which could suggest that 2-(4-Nitrophenylthio)benzoic acid may undergo similar electrochemical transformations . Additionally, the nitration of 2-benzylthiophene and the behavior of its nitro derivatives provide information on the electrophilic substitution reactions that could occur on the benzene ring of 2-(4-Nitrophenylthio)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, including their thermal and spectroscopic properties, could be indicative of the properties that 2-(4-Nitrophenylthio)benzoic acid might exhibit . The study of syn and anti conformations in 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts also provides information on the possible conformations and hydrogen bonding patterns that could be relevant for 2-(4-Nitrophenylthio)benzoic acid .

科学研究应用

电化学还原和电合成

- 2-(4-硝基苯硫基)苯甲酸衍生物的电化学还原,例如2-(邻硝基苯硫基)-乙酸及其甲酯,已在不同的水性介质中得到研究。这些研究对电合成具有重要意义,特别是对合成 4-羟基-2H-1,4-苯并噻嗪-3(4H)-酮 (Sicker 等,1995)。

Eu(III)和Tb(III)发光的敏化

- 与 2-(4-硝基苯硫基)苯甲酸相关的噻吩基-硝基苯甲酸配体已被评估为 Eu(III) 和 Tb(III) 发光的潜在敏化剂。研究包括分离和表征溶液和固态物质,为发光材料的发展做出贡献 (Viswanathan & Bettencourt-Dias,2006)。

水净化技术

- 使用 TiO2 近紫外光照悬浮液净化水方面的研究包括研究苯甲酸和硝基苯等各种溶质,表明在环境修复中具有潜在应用 (Matthews,1990)。

抗菌活性

- 2-(4-硝基苯氨基羰基)苯甲酸(2-(4-硝基苯硫基)苯甲酸的衍生物)的金属盐的合成和表征已经完成。这些化合物对各种细菌和真菌菌株表现出显着的抗菌活性,表明它们在药物化学中的潜在用途 (Muhammad 等,2012)。

镧系元素配合物中的发光性质

- 使用 2-(4-硝基苯硫基)苯甲酸衍生物研究镧系元素配位化合物,探讨了给电子基团和吸电子基团对光物理性质的影响。此类研究在材料科学中很有价值,特别是对于开发发光材料 (Sivakumar 等,2010)。

安全和危害

属性

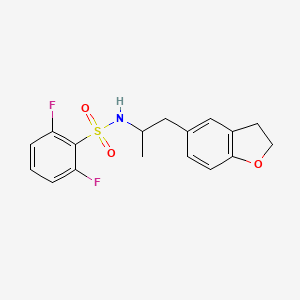

IUPAC Name |

2-(4-nitrophenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNMGYXKADUUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2540488.png)